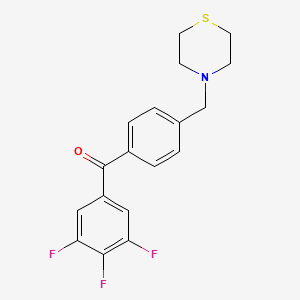

4'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone

Description

4'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is a fluorinated benzophenone derivative featuring a thiomorpholinomethyl (-CH₂-thiomorpholine) substituent at the 4' position of the benzophenone core. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, confers distinct electronic and steric properties compared to simpler amines or oxygen-containing heterocycles.

Synthetic routes for analogous compounds (e.g., chromenone derivatives with thiomorpholinomethyl groups) involve Mannich-type reactions using formaldehyde and thiomorpholine under methanol conditions, as demonstrated in .

Properties

IUPAC Name |

[4-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NOS/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-12(2-4-13)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSQKBOXPXCETR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642943 | |

| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-26-1 | |

| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone typically involves the reaction of 3,4,5-trifluorobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone has several scientific research applications:

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceutical agents.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Mechanism of Action

The mechanism of action of 4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone involves its role as a coupling reagent. It facilitates the formation of bonds between different molecular entities by activating specific functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include benzophenone derivatives with variations in:

- Heterocyclic substituents (thiomorpholine vs. pyrrolidine).

- Substituent positions (2', 3', or 4').

- Fluorination patterns (mono-, di-, or trifluorinated benzene rings).

Table 1: Structural Comparison of Selected Benzophenone Derivatives

Key Differences and Implications

Heterocycle Effects :

- Thiomorpholine (C₄H₈NS) introduces sulfur, which increases molecular weight and lipophilicity compared to pyrrolidine (C₄H₈N). This may improve membrane permeability in drug design or alter solubility in organic solvents .

- Sulfur’s polarizable lone pairs could enhance coordination with metal catalysts or biological targets, whereas pyrrolidine’s smaller size reduces steric bulk .

Substituent Position: The 4' position (para to the ketone) minimizes steric hindrance, favoring planar molecular geometries. In contrast, 2'-substituted analogs (e.g., 2'-pyrrolidinomethyl) may exhibit reduced reactivity due to steric clashes .

Biological Activity

4'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H18F3NOS

- Molecular Weight : 357.40 g/mol

- IUPAC Name : 4-(Thiomorpholinomethyl)-3,4,5-trifluorobenzophenone

The presence of the trifluoromethyl groups enhances lipophilicity, which is crucial for membrane penetration and bioavailability.

The biological activity of 4'-thiomorpholinomethyl-3,4,5-trifluorobenzophenone is primarily attributed to its interaction with various biological macromolecules, including proteins and enzymes. The thiomorpholine moiety may facilitate binding to specific receptors or enzymes, potentially leading to inhibition or modulation of their activity.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors influencing various physiological processes.

Anticancer Properties

Research has indicated that compounds similar to 4'-thiomorpholinomethyl-3,4,5-trifluorobenzophenone exhibit anticancer properties. Studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms including:

- Cell Cycle Arrest : Inhibition of cyclins and cyclin-dependent kinases.

- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential utility in developing new antimicrobial agents.

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of 4'-thiomorpholinomethyl-3,4,5-trifluorobenzophenone on human cancer cell lines.

- Methodology : Various concentrations of the compound were applied to cancer cell lines (e.g., MCF-7 for breast cancer).

- Results : Significant reduction in cell viability was observed at higher concentrations with IC50 values indicating potent activity.

-

Case Study on Antimicrobial Efficacy :

- Objective : Assessing the antibacterial properties against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to test the compound's efficacy.

- Results : Zones of inhibition were measured, demonstrating effective antibacterial action.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 3'-Piperidinomethyl-3,4,5-trifluorobenzophenone | Structure | Anticancer | Similar mechanism; less potent |

| 3,4-Difluoro-3'-piperidinomethyl benzophenone | Structure | Moderate antimicrobial | Fewer fluorine substitutions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.